
1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene” is a complex organic compound. It contains a benzene ring, which is a six-membered ring with alternating double bonds, known for its stability and aromaticity . The molecule also contains a fluorosulfonyloxy group (-OSO2F), which is a type of sulfonyl fluoride group known for its reactivity . The phenylcarbamoyl group (-NHCO-C6H5) is another functional group in this compound, which consists of a phenyl group (a benzene ring) attached to a carbamoyl group (-NHCO-).
Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the presence of the fluorosulfonyloxy and phenylcarbamoyl groups. The fluorosulfonyloxy group is known to be quite reactive and could participate in various chemical reactions .Applications De Recherche Scientifique
Proton Exchange Membranes
The synthesis of fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures demonstrates their potential as highly conducting and stable proton exchange membranes. These membranes show significant chemical, mechanical, thermal, and electrochemical stability, making them excellent candidates for replacing commercial membranes in applications such as fuel cells (Dong-Hyeon Kim et al., 2020).
Polymer Solar Cells
The use of indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in ternary blend polymer solar cells highlights the significance of molecular design in achieving high power conversion efficiency. The incorporation of ICBA provides more routes for charge transfer, demonstrating the role of fluorinated compounds in enhancing solar cell efficiency (Pei Cheng et al., 2014).
Electroluminescent Devices
Blue thermally activated delayed fluorescence materials based on bis(phenylsulfonyl)benzene derivatives are designed for electroluminescent devices. These materials, with very small singlet-triplet splitting energy, achieve a maximum external quantum efficiency of 11.7%, showcasing the potential of fluorinated compounds in the development of efficient electroluminescent devices (M. Liu et al., 2015).
Fluorinating Agents
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is highlighted for its high thermal stability and resistance to aqueous hydrolysis. Its diverse fluorination capabilities, including the high-yield fluorination of alcohols, aldehydes, and enolizable ketones, underline the importance of fluorinated reagents in organic synthesis (T. Umemoto et al., 2010).
Photoluminescence Quenching
The study of 1-(2-Hydroxyphenyl)thiourea's photoluminescence property and its quenching by chromium(VI) ions offers insights into the analytical applications of fluorogenic compounds. This property is used for chromium(VI) determination, showcasing the application of specific fluorinated structures in environmental monitoring (A. Sunil et al., 2015).
Mécanisme D'action
Target of Action
It is known that sulfonyl fluorides, a group to which this compound belongs, have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
The mode of action of 1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene involves the generation of fluorosulfonyl radicals . These radicals participate in the synthesis of diverse functionalized sulfonyl fluorides . The process of direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Biochemical Pathways
The compound is involved in the synthesis of sulfonyl fluorides, which are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Result of Action
The compound is known to participate in the synthesis of diverse functionalized sulfonyl fluorides .
Propriétés
IUPAC Name |
1-fluorosulfonyloxy-4-(phenylcarbamoyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-8-6-10(7-9-12)13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYGIQYMYMACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

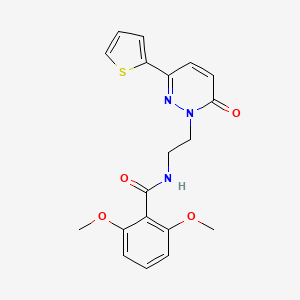
![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)
![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)
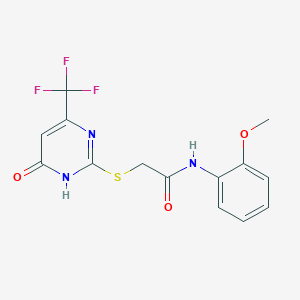
![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)
![8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2571974.png)
![9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2571977.png)
![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)
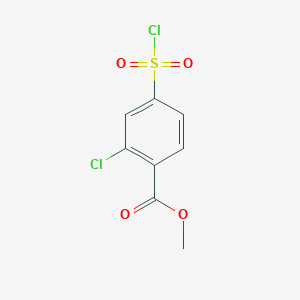
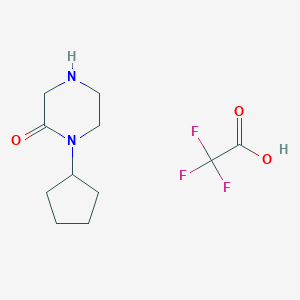
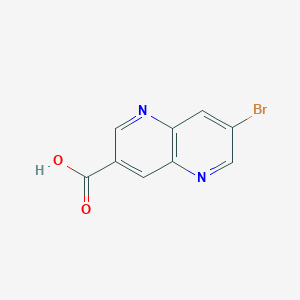
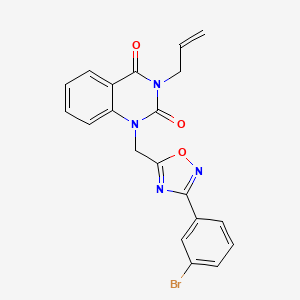
![N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2571986.png)
